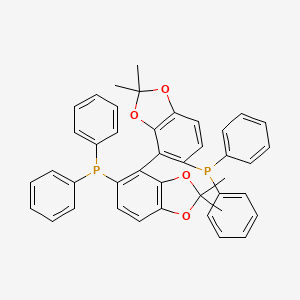

(S)-SunPhos

Beschreibung

Significance of Enantiomerically Pure Compounds in Chemical Synthesis

Enantiomerically pure compounds, meaning samples containing essentially only one enantiomer, are of immense significance. While enantiomers share many physical properties like melting point and solubility in an achiral environment, their interactions with other chiral entities can be drastically different. Biological systems, from proteins and enzymes to receptors, are inherently chiral. Consequently, the biological activity of a drug, agrochemical, or fragrance molecule is often highly dependent on its absolute stereochemistry. One enantiomer may possess the desired therapeutic effect, while its mirror image could be inactive, have different effects, or even be harmful ijpsjournal.compatsnap.comub.edu. The tragic case of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, starkly highlighted the critical importance of producing chiral compounds in enantiomerically pure form patsnap.comchiralpedia.comwikipedia.org. Regulatory bodies and the pharmaceutical industry now place significant emphasis on the development and production of single-enantiomer drugs ub.educhiralpedia.comnih.gov. Furthermore, enantiomerically pure compounds are crucial for creating materials with specific optical and electronic properties, used in applications like liquid crystals and asymmetric synthesis of flavors and fragrances chiralpedia.com.

Principles of Asymmetric Catalysis in Organic Synthesis

Asymmetric synthesis, also known as enantioselective synthesis, is a chemical process designed to preferentially produce one enantiomer or diastereomer over others chiralpedia.comwikipedia.orguwindsor.ca. This technique is essential for creating chiral compounds with a precise three-dimensional structure chiralpedia.com. Among the various strategies for asymmetric synthesis, catalytic asymmetric synthesis stands out as a powerful and efficient method chiralpedia.comfiveable.menobelprize.org. It involves the use of a chiral catalyst to induce chirality in a prochiral or racemic substrate, leading to the formation of a desired product with high enantiomeric excess (ee) fiveable.menobelprize.orgaip.org. Unlike stoichiometric methods that require a chiral auxiliary in equimolar amounts, catalytic asymmetric synthesis allows a small amount of a chiral catalyst to control the stereochemistry of a large quantity of product molecules, offering significant economic and environmental advantages chiralpedia.comnobelprize.orgyoutube.com. The fundamental principle involves the chiral catalyst creating an asymmetric environment around the reaction center, lowering the activation energy for the formation of one enantiomer's transition state compared to the other wikipedia.org.

Role of Chiral Ligands in Transition-Metal-Catalyzed Asymmetric Reactions

Transition metal complexes are widely utilized as catalysts in asymmetric synthesis due to their versatility and efficiency in a broad range of chemical transformations ajchem-b.comaithor.comacs.org. In these catalytic systems, chiral ligands play a pivotal role in inducing asymmetry acs.orgtcichemicals.compnas.orgbocsci.com. The chiral ligand coordinates to the metal center, creating a specific three-dimensional environment, often referred to as a "chiral pocket," around the active site where the reaction takes place bocsci.com. This chiral environment influences the interaction between the substrate and the metal catalyst, directing the approach of the substrate or reagent in a way that favors the formation of one specific stereoisomer aithor.compnas.org. The design and synthesis of effective chiral ligands are therefore crucial for achieving high enantioselectivity and catalytic activity in transition-metal-catalyzed asymmetric reactions tcichemicals.compnas.org. The performance of the asymmetric catalytic reaction is dictated by both the metal center and the specific chiral ligand employed tcichemicals.combocsci.com.

Overview of Chiral Phosphine Ligands in Homogeneous Catalysis

Chiral phosphine ligands are a highly important class of ligands in homogeneous asymmetric catalysis tcichemicals.combocsci.comnih.govresearchgate.net. Their significance stems from their ability to strongly coordinate with a wide range of transition metals and effectively promote catalytic reactions bocsci.comnih.gov. The design and synthesis of novel chiral phosphine ligands have been an active area of research for many decades tcichemicals.comnih.gov. Chiral phosphine ligands can be broadly categorized based on the location of their stereogenic center(s). One major class includes ligands with chirality on the carbon backbone linking the phosphine units (backbone chirality ligands), such as BINAP and DuPHOS tcichemicals.comnih.govkeyorganics.net. Another important class is P-chiral phosphine ligands, where the stereogenic center resides directly on the phosphorus atom(s) tcichemicals.comnih.govkeyorganics.netwikipedia.org. P-chiral phosphines are of particular interest as they can establish a chiral environment in close proximity to the metal center, potentially leading to high stereoinduction bocsci.comwikipedia.org. Early examples like DIPAMP demonstrated high enantioselectivity in rhodium-catalyzed asymmetric hydrogenation, leading to the industrial production of L-DOPA tcichemicals.comnih.gov. Despite initial synthetic challenges, advancements in synthetic methodologies, particularly utilizing phosphine-boranes as intermediates, have facilitated the synthesis of various P-chiral phosphine ligands tcichemicals.comnih.govresearchgate.net. These ligands have proven effective in a variety of transition-metal-catalyzed asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions nih.govresearchgate.net.

Eigenschaften

IUPAC Name |

[4-(5-diphenylphosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl)-2,2-dimethyl-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36O4P2/c1-41(2)43-33-25-27-35(47(29-17-9-5-10-18-29)30-19-11-6-12-20-30)37(39(33)45-41)38-36(28-26-34-40(38)46-42(3,4)44-34)48(31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSDZZNQKAOHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OC(O6)(C)C)P(C7=CC=CC=C7)C8=CC=CC=C8)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Computational Studies of S -sunphos Catalysis

Elucidation of Reaction Mechanisms

Elucidating the reaction mechanism in which (S)-SunPhos participates as a ligand involves identifying the sequence of elementary steps, the roles of the catalyst components, and the factors that influence the reaction outcome, particularly the enantioselectivity. Studies have investigated the mechanisms of various reactions catalyzed by metal complexes incorporating this compound. nih.govresearchgate.netresearchgate.netmdpi.comnih.govchemguide.co.ukijpras.combiotech-asia.orglibretexts.org

The interaction between the chiral ligand, such as this compound, and the metal center is paramount in determining the enantioselectivity of a catalytic reaction. The specific coordination mode and the steric and electronic properties of the ligand create a chiral environment around the metal center. libretexts.orgmobt3ath.comlibretexts.orgresearchgate.net This chiral environment influences the approach of the prochiral substrate to the metal catalyst, leading to preferential formation of one enantiomer over the other. The rigid backbone and the specific arrangement of the diphenylphosphino groups in this compound contribute to the well-defined chiral pocket around the metal. caltech.edu Structural analyses and theoretical calculations have been employed to understand how the ligand's structure dictates the spatial arrangement of the catalytic intermediates and transition states, thereby controlling enantioselection. libretexts.orgcaltech.eduthieme-connect.com

Identifying and characterizing the transient species formed during the catalytic cycle is essential for a complete understanding of the reaction mechanism. nih.govnih.govnih.gov Spectroscopic techniques and computational methods are powerful tools for this purpose. Studies on this compound-catalyzed reactions have aimed to identify key catalytic intermediates, such as metal-hydride species or organometallic complexes, and reactive species that are directly involved in the bond-forming steps. nih.govchemguide.co.uk The stability and reactivity of these intermediates are influenced by the coordinating properties of the this compound ligand.

The performance of a catalytic system can be significantly affected by the presence of additives. chemistryresearches.ird-nb.infowikipedia.orgstanford.eduresearchgate.net In the context of this compound catalysis, various additives have been explored to enhance catalyst activity, stability, and enantioselectivity. For example, in the asymmetric hydrogenation of α-keto Weinreb amides catalyzed by a ruthenium complex with this compound, the addition of CeCl₃·7H₂O was found to be essential for high reactivity and enantioselectivity. orientjchem.orgsciengine.com The ratio of the additive to the catalyst also plays a significant role. researchgate.netorientjchem.orgsciengine.com Additives can influence the catalyst by affecting the electronic or steric environment around the metal center, stabilizing key intermediates, or scavenging inhibitory species. d-nb.infochemcatbio.org

Identification of Catalytic Intermediates and Reactive Species

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating catalytic mechanisms and predicting catalytic performance. libretexts.orgmobt3ath.comlibretexts.orgresearchgate.netthieme-connect.commdpi.comcam.ac.uknih.govresearchgate.netresearchgate.netnih.gov These methods allow for the calculation of reaction pathways, transition state energies, and the energies of intermediates, providing insights that are often difficult to obtain experimentally. researchgate.netmdpi.comnih.gov

DFT calculations have been widely applied to study catalytic reactions involving this compound. libretexts.orgthieme-connect.commdpi.comnih.gov These studies aim to map out the potential energy surface of the reaction, identifying the most favorable reaction pathways and the energy barriers associated with each step. By comparing the energies of transition states leading to different enantiomers, DFT calculations can provide a theoretical basis for the observed enantioselectivity. researchgate.netmdpi.comnih.gov These calculations can help to understand why one pathway is preferred over another and how the ligand's structure influences these preferences.

Computational modeling, including molecular docking and molecular dynamics simulations, is used to study the interactions between the this compound ligand, the metal center, and the substrate. ijpras.combiotech-asia.orgresearchgate.net These models can provide detailed information about the binding poses of the substrate within the chiral pocket created by the ligand and the metal. By analyzing the non-covalent interactions, steric clashes, and electronic effects, computational modeling can help to rationalize the observed enantioselectivity and guide the design of modified ligands or substrates to improve catalytic performance.

Virtual Ligand-Assisted Screening for Catalyst Design

Virtual Ligand-Assisted Screening (VLAS) is a computational strategy developed to streamline the process of identifying optimal ligands for transition metal catalysis. This approach aims to reduce the time and resources typically required by traditional experimental trial-and-error methods for ligand screening. VLAS enables in silico ligand screening based on transition-state theory, allowing for the practical assessment of a wide range of potential ligands researchgate.netresearchgate.netchemrxiv.orgacs.org.

The core concept of VLAS involves the use of "virtual ligands" or dummy ligands in quantum chemical calculations. These virtual ligands are designed to approximate and parameterize the electronic and steric effects of real ligands while implicitly treating most of the real ligand's structure researchgate.netacs.orgacs.org. This implicit treatment significantly reduces the computational cost associated with calculating transition metal complexes, thereby facilitating rapid and comprehensive assessments of potential energy surfaces researchgate.net.

Virtual ligands allow for the screening process to be conducted based on continuous electronic and steric parameters rather than the discontinuous nature of chemical structures researchgate.netchemrxiv.org. By using the electronic and steric effects of the virtual ligand as parameters and tuning them to optimize the energy profile of a reaction, ligand screening can be realized virtually without relying on heuristically selecting a few representative candidates chemrxiv.org. This parameter-based screening approach helps in identifying the optimal electronic and steric effects required for a specific reaction of interest, providing guiding principles for the molecular design of optimal real ligands researchgate.netchemrxiv.orgacs.org.

For phosphorus(III) ligands, virtual ligands have been developed that parameterize both electronic and steric effects in quantum chemical calculations researchgate.netacs.orgacs.org. For instance, a virtual ligand denoted as PCl₃ has been developed, consisting of a PCl₃ moiety and a Lennard-Jones potential from Cl* atoms, capable of approximating both electronic and steric effects using only four atoms acs.org. The electronic effects can be reproduced by tuning parameters within the virtual ligand to match the Tolman's electronic parameter (TEP) of real ligands, while steric effects can be simulated using approaches like a cone potential or a ring of Ne atoms treated by molecular mechanics acs.org.

The VLAS strategy has been demonstrated for various reactions, including the selectivity-determining step of rhodium-catalyzed hydroformylation, leading to the design of phosphorus(III) ligands with potentially high selectivities researchgate.netacs.org. While specific detailed studies applying VLAS explicitly to screen libraries containing this compound were not found in the search results, the methodology is directly applicable to the design and optimization of catalysts incorporating phosphine ligands with complex structures like this compound. By parameterizing the key electronic and steric features of the SunPhos framework within a virtual ligand model, computational screening could explore how variations in these properties might impact the performance of SunPhos-based catalysts in various transformations.

Prediction of Electronic and Steric Properties of Ligands

The electronic and steric properties of phosphine ligands are paramount in determining the activity, selectivity, and stability of transition metal catalysts nih.govucla.edu. Computational methods provide powerful tools for the quantitative assessment and prediction of these properties, complementing experimental techniques.

One of the most widely used descriptors for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ) nih.govub.eduresearchgate.netrsc.orgrsc.orgenglelab.comgithub.io. Originally determined using space-filling models, computational chemistry allows for the calculation of cone angles from optimized geometries of metal-phosphine complexes ub.eduresearchgate.netrsc.org. The cone angle is defined as the apex angle of a cone originating at the metal center that encloses the van der Waals spheres of the outermost atoms of the ligand ub.edu. Computational assessments of cone angles for a wide range of phosphine ligands have been performed in different coordination environments ub.edursc.org.

Another important steric parameter is the percent buried volume (%Vbur) ucla.edursc.orgrsc.orgionicviper.orgprinceton.eduyoutube.comacs.org. This descriptor quantifies the volume occupied by the ligand within a defined sphere around the metal center rsc.orgionicviper.orgyoutube.com. %Vbur is calculated using computational methods, often based on the ligand's geometry in a metal complex, and takes into account the van der Waals radii of the ligand atoms rsc.orgionicviper.orgyoutube.com. A higher %Vbur value indicates greater steric hindrance around the metal center rsc.orgprinceton.edu. Studies have shown correlations between %Vbur and the binding energy of ligands to metal centers, influencing catalyst reactivity rsc.org. The %Vbur(min), representing the minimum buried volume, has been identified as a descriptor capable of predicting spectroscopic ligation state outcomes and revealing reactivity cliffs in organometallic chemistry princeton.edu.

The electronic properties of phosphine ligands, particularly their σ-donor and π-acceptor abilities, are crucial for modulating the electron density at the metal center and influencing catalytic performance nih.govsmu.edu. The Tolman electronic parameter (TEP), typically derived from the A₁ carbonyl stretching frequency of NiL(CO)₃ complexes, is a widely used experimental measure of a phosphine's electron-donating capacity researchgate.netnih.govucla.eduenglelab.comsmu.educhemrxiv.org. Computational methods, such as Density Functional Theory (DFT), can be used to calculate these vibrational frequencies and thus predict TEP values researchgate.netnih.govsmu.educhemrxiv.org. Computational approaches can also assess electronic effects through parameters like the minimum electrostatic potential (Vmin), which has been shown to correlate with the TEP ucla.edu.

The ability to computationally predict and quantify both the steric and electronic properties of phosphine ligands allows for the establishment of structure-activity relationships. By correlating calculated ligand descriptors with experimental catalytic outcomes (e.g., yield, selectivity, reaction rate), predictive models can be developed to guide the design of new and improved catalysts ucla.eduacs.orgresearchgate.netacs.org. These computational tools enable chemists to explore the vast chemical space of potential ligands and identify promising candidates like this compound with tailored properties for specific catalytic applications before extensive experimental synthesis and testing princeton.edu.

While specific computational data detailing the precise cone angle, buried volume, or electronic parameters of this compound itself were not the primary focus of the general computational methodology papers found, the techniques described are directly applicable to such a complex phosphine. Computational studies employing DFT and other methods can be utilized to determine these key steric and electronic descriptors for this compound, providing valuable insights into its behavior as a ligand in catalysis and informing future catalyst design efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-SunPhos, and how can researchers validate their purity and enantiomeric excess?

- Methodological Answer : this compound synthesis typically involves asymmetric catalysis or chiral resolution. Key validation steps include:

- Nuclear Magnetic Resonance (NMR) : Compare H and P NMR shifts with literature data to confirm structural integrity .

- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak IA/IB) to determine enantiomeric excess (%ee). Optimal mobile phases: hexane/isopropanol (90:10) at 1.0 mL/min .

- X-ray Diffraction (XRD) : For crystalline derivatives, compare unit cell parameters with published structures .

- Example Data :

| Parameter | Reported Values this compound | Experimental Tolerance |

|---|---|---|

| P NMR (δ) | 28.5–29.3 ppm | ±0.2 ppm |

| %ee (HPLC) | ≥99% | ±0.5% |

Q. How should researchers design initial catalytic studies to evaluate this compound in asymmetric reactions?

- Methodological Answer :

- Substrate Scope : Test with α,β-unsaturated carbonyl compounds (e.g., enones) and aryl halides.

- Control Experiments : Include achiral phosphine ligands (e.g., PPh) to benchmark enantioselectivity .

- Reaction Monitoring : Use GC-MS or H NMR to track conversion and byproduct formation.

Advanced Research Questions

Q. How can contradictory enantioselectivity data for this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Trace metal residues (e.g., Pd, Cu) from synthesis can alter catalytic activity. Conduct ICP-MS analysis to quantify metal content .

- Solvent Effects : Polar solvents (e.g., DMF) may disrupt ligand-metal coordination. Compare results in non-polar (toluene) vs. polar solvents .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., ligand:metal ratio, substrate steric effects) .

Q. What strategies optimize this compound for high-throughput screening in enantioselective catalysis?

- Methodological Answer :

- Automated Parallel Reactors : Use platforms like Unchained Labs or HEL Group systems to test 96 conditions simultaneously.

- DoE (Design of Experiment) : Apply Taguchi or factorial designs to optimize ligand:metal ratios and solvent mixtures .

- Machine Learning : Train models on existing datasets (e.g., Cambridge Structural Database) to predict ligand performance in novel reactions .

- Example Workflow :

| Step | Action | Output Metrics |

|---|---|---|

| 1 | High-throughput ligand screening | %ee, TOF, TON |

| 2 | DoE-driven optimization | Pareto-optimal conditions |

| 3 | Validation in scaled reactions | Reproducibility (±2% ee) |

Methodological Frameworks

Q. How to formulate a hypothesis-driven research question for this compound mechanistic studies?

- Answer : Use the PECO framework (Population, Exposure, Comparison, Outcome):

- Population : Catalytic system (e.g., Pd/(S)-SunPhos).

- Exposure : Reaction variables (temperature, solvent).

- Comparison : Alternative ligands (e.g., (R)-SunPhos, BINAP).

- Outcome : Enantioselectivity (%ee), turnover number (TON) .

Q. What are best practices for reporting contradictory data in this compound studies?

- Answer :

- Transparency : Disclose all reaction conditions (e.g., glovebox O levels, solvent batch variability) .

- Error Analysis : Quantify uncertainties using tools like Monte Carlo simulations for kinetic data .

- Peer Review : Pre-submission validation via platforms like ChemRxiv to identify overlooked variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.